boranyl CAS No. 718642-02-5](/img/structure/B14215959.png)
[(4-Cyanophenyl)ethynyl](hydroxy)boranyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyanophenyl)ethynylboranyl is a compound that features a boron atom bonded to a hydroxy group and an ethynyl group substituted with a 4-cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanophenyl)ethynylboranyl typically involves the use of boronic acids or boronate esters as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 4-cyanophenylboronic acid with an ethynyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of (4-Cyanophenyl)ethynylboranyl may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Cyanophenyl)ethynylboranyl can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a boronic acid derivative.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of amine-substituted derivatives.
Substitution: Formation of various substituted ethynyl derivatives.
Scientific Research Applications
(4-Cyanophenyl)ethynylboranyl has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of (4-Cyanophenyl)ethynylboranyl involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boron atom can form stable complexes with other molecules, while the ethynyl and cyanophenyl groups can undergo further chemical transformations. These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenylboronic acid: Similar structure but lacks the ethynyl and hydroxy groups.
Phenylboronic acid: Lacks the cyanophenyl and ethynyl groups.
Ethynylboronic acid: Lacks the cyanophenyl group.
Uniqueness
(4-Cyanophenyl)ethynylboranyl is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in cross-coupling reactions and the synthesis of complex organic molecules.
Properties
CAS No. |
718642-02-5 |
|---|---|
Molecular Formula |
C9H5BNO |
Molecular Weight |
153.96 g/mol |
InChI |
InChI=1S/C9H5BNO/c11-7-9-3-1-8(2-4-9)5-6-10-12/h1-4,12H |
InChI Key |
XHMYOYQVQQOZOX-UHFFFAOYSA-N |
Canonical SMILES |
[B](C#CC1=CC=C(C=C1)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(3,4-dimethoxyphenyl)-5,7-dimethyl-](/img/structure/B14215883.png)
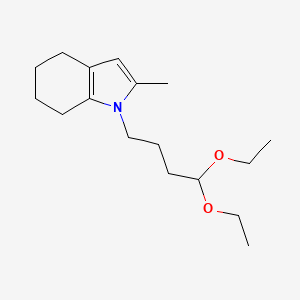
![1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14215895.png)
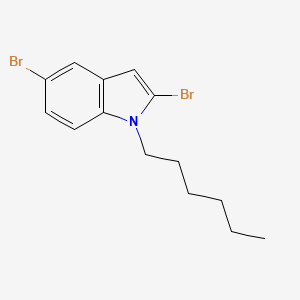
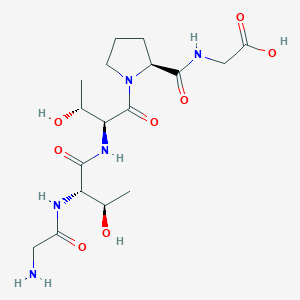
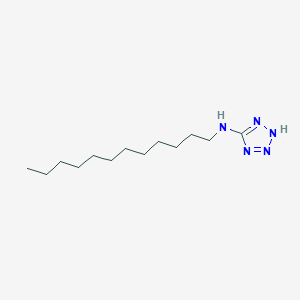
![1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-one](/img/structure/B14215918.png)
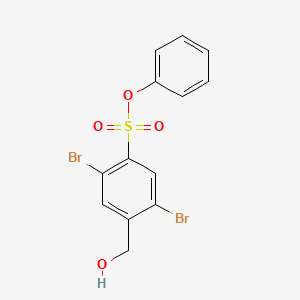
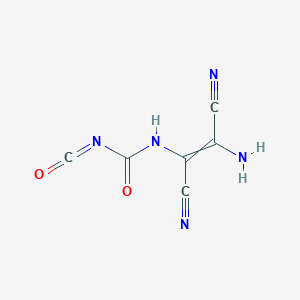
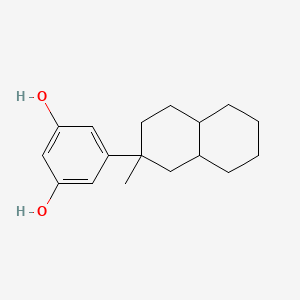
![1-[1-(2,2-Diphenylethyl)-6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B14215947.png)
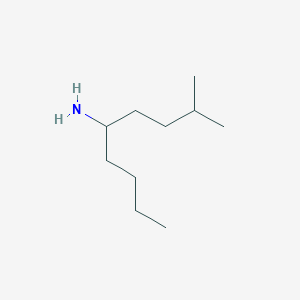
![2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14215954.png)
![1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene](/img/structure/B14215956.png)
